molecular formula C16H20N2O3 B1197584 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline CAS No. 7249-78-7

2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline

Cat. No. B1197584
CAS RN: 7249-78-7
M. Wt: 288.34 g/mol
InChI Key: DFVJTOXKLOMBAK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline” is C16H20N2O3 . The InChI Key is DFVJTOXKLOMBAK-UHFFFAOYSA-N. The Canonical SMILES string is C1=CC=C (C (=C1)N)OCCOCCOC2=CC=CC=C2N.


Chemical Reactions Analysis

While specific chemical reactions involving “2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline” are not available, studies on related compounds have shown potential applications in medical research, particularly in cancer therapy.


Physical And Chemical Properties Analysis

The molecular weight of “2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline” is 288.34 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources.

Scientific Research Applications

  • 2-Chloro-4-aminophenol, a compound related to the chemical , has been synthesized and used for further chemical reactions, demonstrating the potential of similar compounds in synthetic chemistry (Wen Zi-qiang, 2007).

  • In another study, 2-chloro-4-aminophenol was used to synthesize the insecticide Novaluron, highlighting the role of such compounds in agricultural applications (Wen Zi-qiang, 2008).

  • A study on 4-phenylamino-3-quinolinecarbonitriles, which includes trisubstituted anilines similar to 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline, found them to be potent inhibitors of Src kinase activity, indicating potential applications in medical research, particularly in cancer therapy (D. Boschelli et al., 2001).

  • The compound has been used in the study of coupling acyl-L-amino acids with aniline and p-nitroaniline, indicating its role in biochemical synthesis (Chen Fm & Benoiton Nl, 1978).

  • Electrochemical copolymerization studies involving aniline and o-aminophenol have been conducted, suggesting the relevance of such compounds in material science, particularly in the development of conductive polymers (Shao-lin Mu, 2004).

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2-[2-[2-(2-aminophenoxy)ethoxy]ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c17-13-5-1-3-7-15(13)20-11-9-19-10-12-21-16-8-4-2-6-14(16)18/h1-8H,9-12,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVJTOXKLOMBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCOCCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286389
Record name 2,2'-[oxybis(ethane-2,1-diyloxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline

CAS RN

7249-78-7
Record name NSC45172
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-[oxybis(ethane-2,1-diyloxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EL Gavey, M Pilkington - Polyhedron, 2016 - Elsevier
Three macrocyclic complexes DyCl 3 (N 5 )·4H 2 O (4), DyCl 3 (N 3 O 2 )·6H 2 O (5) and DyCl 3 (db-N 3 O 3 )·6H 2 O (6) (where db = dibenzo) have been prepared in which the Dy III ion …
Number of citations: 10 www.sciencedirect.com

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